1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine
Description
1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine is a benzhydrylpiperazine derivative featuring a piperazine ring substituted with a benzhydryl group (a methyl group bonded to two aryl rings: 4-chlorophenyl and 4-fluorophenyl). This structural motif is common in antihistamines and neuroactive compounds due to its ability to interact with neurotransmitter transporters and receptors .
Synthesis: The compound is synthesized via reduction of benzophenone precursors (e.g., 4-chloro-4'-fluorobenzophenone) using sodium borohydride, followed by dehydroxy chlorination with thionyl chloride and subsequent reaction with piperazine . Modifications to this method are employed for derivatives, such as introducing fluorinated or chlorinated aryl groups .
The 4-chloro and 4-fluoro substituents likely enhance lipophilicity and receptor binding compared to non-halogenated analogs .
Properties
Molecular Formula |
C17H18ClFN2 |
|---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-(4-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H18ClFN2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 |
InChI Key |
SLRHTFIIAZXDDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine typically involves the reaction of 4-chlorobenzyl chloride with 4-fluorobenzylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired piperazine derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its role as a building block in the synthesis of various pharmaceuticals. It serves as an intermediate in the development of drugs targeting multiple biological pathways.
Synthesis of Anticancer Agents
Research has demonstrated that derivatives of 1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine exhibit significant cytotoxic activity against cancer cell lines. For instance, studies have shown that certain benzhydrylpiperazine derivatives can inhibit the growth of hepatocellular carcinoma (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, with varying degrees of effectiveness based on structural modifications .
| Compound | Cell Line | GI50 (µM) | Activity |
|---|---|---|---|
| Compound A | HUH-7 | 5.41 | High Antagonist |
| Compound B | MCF-7 | 3.20 | Moderate Antagonist |
| 1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine | HCT-116 | TBD | TBD |
Cannabinoid Receptor Modulation
1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine has been studied for its ability to modulate cannabinoid receptors, particularly CB1 and CB2 receptors. Compounds derived from this scaffold have shown selective binding affinity to CB1 receptors, which is significant for developing treatments for obesity and related metabolic disorders . The Ki value for some analogs indicates promising potential as peripherally active CB1 inverse agonists with fewer side effects compared to earlier generations of similar compounds.
Pain Management
Another notable application is in the modulation of pain pathways. Research indicates that derivatives of this compound can act on prostaglandin receptors, potentially providing therapeutic benefits in managing conditions like dysmenorrhea and preterm labor by inhibiting uterine contractions.
The biological activity of 1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine can be attributed to its interaction with various G protein-coupled receptors (GPCRs). These interactions play crucial roles in numerous physiological processes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the therapeutic potential of this compound. Variations in substituents on the piperazine ring significantly affect biological activity and receptor binding affinity, which is critical for drug design.
Case Studies
Several case studies highlight the effectiveness of compounds derived from 1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine:
- In a study focusing on cancer treatment, specific derivatives demonstrated high cytotoxicity against multiple cancer cell lines, leading to further exploration in clinical settings.
- Another case study explored the efficacy of a derivative as a CB1 antagonist, showing promise in reducing obesity-related symptoms without severe psychiatric side effects commonly associated with earlier CB1 antagonists .
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at histamine H1 receptors, thereby inhibiting the effects of histamine and reducing allergic reactions . The compound’s structure allows it to bind to these receptors with high affinity, blocking the histamine-induced signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine are influenced by its substitution pattern. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Differences in Pharmacological Activity
- Halogen Effects: The dual 4-Cl and 4-F substitution in the target compound may improve receptor binding compared to meclizine (mono-Cl) or flunarizine (bis-F). Fluorine enhances metabolic stability, while chlorine increases lipophilicity .
- Piperazine Substitution : Flunarizine’s allyl group prolongs action duration, whereas meclizine’s 3-methylbenzyl group enhances histamine H1 receptor selectivity .
- Chirality : Enantiomers like the levocetirizine intermediate exhibit distinct biological activities; the (R)-enantiomer shows higher potency than (S) in antihistamines .
Physicochemical and Metabolic Properties
- Lipophilicity : Fluorine and chlorine substituents increase logP values, enhancing blood-brain barrier penetration (e.g., antiparkinsonian agent in ) .
- Metabolism : Meclizine undergoes extensive hepatic metabolism to hydroxylated and glucuronidated metabolites, whereas flunarizine’s allyl group reduces oxidative degradation .
Biological Activity
1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its interaction with various receptors, cytotoxic effects, and implications in drug discovery.
Chemical Structure and Properties
The compound belongs to the piperazine class, characterized by a piperazine ring substituted with chlorophenyl and fluorophenyl groups. Its structural formula can be represented as follows:
This structure contributes to its pharmacological properties, particularly its ability to interact with specific biological targets.
Biological Activity Overview
1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine exhibits a variety of biological activities, which can be categorized as follows:
1. Cannabinoid Receptor Interaction
Research indicates that derivatives of this compound can bind selectively to cannabinoid receptors, particularly the CB1 receptor. For instance, analogs such as LDK1229 demonstrated a binding affinity (Ki value) of 220 nM for CB1, indicating potential as a cannabinoid inverse agonist. This activity is significant given the therapeutic interest in modulating endocannabinoid signaling for conditions like obesity and pain management .
2. Cytotoxic Effects
The cytotoxicity of 1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine has been evaluated against various cancer cell lines. Studies have shown that it exhibits significant growth inhibition in hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. The half-maximal inhibitory concentration (GI50) values suggest that certain derivatives possess strong anticancer properties .
| Cell Line | GI50 (µM) |
|---|---|
| HUH-7 | 5.2 |
| MCF-7 | 3.8 |
| HCT-116 | 2.5 |
3. Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory activities. It shows potential in inhibiting acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. Additionally, it exhibits antibacterial properties against various strains, highlighting its versatility as a therapeutic agent .
Case Study 1: Cannabinoid Modulation
In a study focusing on the modulation of cannabinoid receptors, LDK1229 was shown to effectively antagonize the basal G protein coupling activity of CB1, leading to increased cell surface localization of the receptor. This suggests that compounds based on the piperazine scaffold could be developed into safer alternatives to existing cannabinoid drugs with fewer psychiatric side effects .
Case Study 2: Anticancer Activity
A series of benzhydryl piperazine derivatives were synthesized and tested for their cytotoxic effects. Among these, compounds similar to 1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine exhibited potent activity against multiple cancer cell lines, with some derivatives achieving GI50 values below 5 µM. This underscores the potential for developing new anticancer therapies based on this scaffold .
Q & A
Q. What are the common synthetic routes for 1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine, and how are yields optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. A general procedure involves reacting bis(4-fluorophenyl)methanol with piperazine derivatives under controlled conditions. For example, coupling 1-(4-fluorobenzyl)piperazine with 4-chlorobenzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine as a base yields derivatives with ~50% efficiency after crystallization or flash chromatography . Optimization strategies include:
- Temperature control : Reactions performed at 0–25°C to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity.
- Catalysis : Acidic or basic catalysts improve regioselectivity.
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.32 ppm for chlorophenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 331.1 for [M+H]).
- X-ray crystallography : Resolves stereochemistry using SHELX programs, which are robust for small-molecule refinement despite limitations in handling twinned macromolecular data .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: Derivatives exhibit:
- Antitumor activity : 1-[Bis(4-fluorophenyl)methyl]piperazine analogs inhibit cancer cell proliferation (IC < 10 μM in leukemia models) via tubulin destabilization .
- Antimicrobial effects : Moderate activity against Gram-positive bacteria (MIC 16–32 μg/mL) due to hydrophobic interactions with bacterial membranes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer: SAR studies focus on:
- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -F) at para positions increases metabolic stability and target affinity (e.g., 4-fluorobenzyl enhances α-adrenergic receptor antagonism) .
- Backbone modifications : Replacing piperazine with morpholine reduces cardiotoxicity while retaining activity .
Q. Table 1: Key SAR Findings
| Substituent Position | Biological Effect | Mechanism | Reference |
|---|---|---|---|
| 4-Chlorophenyl | Antitumor | Tubulin binding | |
| 4-Fluorophenyl | Metabolic stability | CYP450 inhibition | |
| Piperazine core | Antiviral (SARS-CoV-2) | Protease inhibition |
Q. What are the major metabolic pathways and degradation products of this compound?
Methodological Answer: In vitro studies using liver microsomes identify:
- Oxidative degradation : Formation of 4,4'-difluorobenzophenone (M-3) via cytochrome P450-mediated oxidation .
- Hydrolysis : Cleavage of the piperazine ring yields bis(4-fluorophenyl)methanol (C) and 1-(3-phenylpropenyl)piperazine (D) under acidic conditions .
Analytical workflow : Reversed-phase LC with micellar mobile phases (e.g., SDS/butanol) separates degradation products with >95% purity .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies often arise from assay variability or impurity profiles. Strategies include:
- Standardized protocols : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Purity validation : LC-MS to confirm >98% compound purity, as trace impurities (e.g., 4-chlorobenzaldehyde) can skew results .
- Dose-response curves : Multi-point assays (e.g., 8–10 concentrations) improve reproducibility .
Q. What computational methods are effective for predicting binding modes?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Predicts interactions with targets like α-adrenergic receptors (binding energy ≤ -8.5 kcal/mol) .
- QSAR models : Utilize descriptors like logP and polar surface area to optimize bioavailability (e.g., logP < 3 enhances CNS penetration) .
- MD simulations : GROMACS simulations (50 ns) validate stability of ligand-receptor complexes .
Q. What strategies mitigate toxicity risks during preclinical development?
Methodological Answer:
- In vitro toxicity screening : Ames test for mutagenicity and hERG assay for cardiotoxicity .
- Prodrug design : Esterification of hydroxyl groups reduces acute toxicity (e.g., LD increases from 50 mg/kg to >200 mg/kg in rats) .
- Metabolite monitoring : LC-MS/MS detects hepatotoxic metabolites (e.g., quinone imines) in microsomal incubations .
Q. How can crystallography data improve polymorph characterization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
